molecular formula C16H10BrNO3 B2981529 N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 313224-44-1

N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2981529
CAS No.: 313224-44-1
M. Wt: 344.164
InChI Key: WMNWPRQYMFTHJT-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide is a coumarin-derived carboxamide featuring a 2-bromophenyl substituent at the amide nitrogen. Coumarins are renowned for their diverse biological and photophysical properties, which are modulated by substituents on the aromatic ring and the carboxamide side chain. This compound’s structural uniqueness lies in the electron-withdrawing bromine atom at the ortho position of the phenyl group, which influences its electronic properties, solubility, and intermolecular interactions .

Properties

IUPAC Name

N-(2-bromophenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO3/c17-12-6-2-3-7-13(12)18-15(19)11-9-10-5-1-4-8-14(10)21-16(11)20/h1-9H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNWPRQYMFTHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2-bromobenzoyl chloride with 3-amino-2H-chromene-2-one under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used in these reactions.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes.

    Reduction Reactions: Reduction typically results in the formation of amines or alcohols.

Scientific Research Applications

N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Analogues and Their Substituents
Compound Name Coumarin Substituent Amide Substituent Key Properties/Applications References
N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide None 2-Bromophenyl Potential anticancer/antimicrobial
N-(3-Methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide 6-Methyl 3-Methoxyphenyl Enhanced NLO activity
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide None 4-Methoxyphenethyl Improved solubility
N-(Pyridin-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide None Pyridin-2-ylmethyl Hydrogen-bonding motifs
6-Bromo-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide 6-Bromo, 8-Methoxy Tetrahydrofuran-2-ylmethyl Dual substituent effects on bioactivity
Key Observations:
  • Electron-Withdrawing vs.
  • Bulk and Solubility : Phenethyl (e.g., N-(4-methoxyphenethyl)) and heterocyclic substituents (e.g., pyridinylmethyl) enhance solubility in polar solvents due to increased hydrogen-bonding capacity .
  • Crystal Packing : Bromine’s van der Waals volume and electronegativity disrupt planar stacking observed in methyl/methoxy-substituted analogues, as seen in Hirshfeld surface analyses .
Key Findings:
  • Enzyme Inhibition : Triazole-containing analogues (e.g., compound 17) show potent acetylcholinesterase (AChE) inhibition due to dual binding via the coumarin core and triazole moiety, a feature absent in the bromophenyl derivative .
  • Antiproliferative Activity : STI-571 analogues with bromophenylacrylamide side chains (e.g., compound 12d) demonstrate 3-fold higher potency than the parent compound, suggesting bromine’s role in enhancing DNA intercalation or kinase binding .

Hydrogen Bonding and Supramolecular Interactions

  • Intramolecular Interactions : The target compound’s N–H⋯O hydrogen bond stabilizes the planar conformation, similar to methyl/methoxy derivatives .
  • Intermolecular Interactions : Bromine’s electronegativity promotes C–H⋯Br interactions, distinct from C–H⋯O/N bonds in pyridinylmethyl or methoxy-substituted analogues .

Biological Activity

N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, contributing to its potential use in treating infections. Studies have reported minimum inhibitory concentrations (MIC) indicating significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : This compound has demonstrated cytotoxic effects against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and leukemia cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in diseases characterized by chronic inflammation .

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation. For instance, it has been suggested that it could inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation .
  • Receptor Modulation : It may also bind to specific receptors, altering their activity and leading to downstream effects that can inhibit tumor growth or reduce inflammation .

Anticancer Activity

A study evaluated the anticancer potential of this compound against various cancer cell lines. The results showed:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-715.0Induction of apoptosis
U93712.5Cell cycle arrest
HT2910.0Inhibition of proliferation

The compound exhibited dose-dependent cytotoxicity, indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Studies

In antimicrobial assessments, this compound displayed notable activity:

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.51.0
Escherichia coli1.02.0
Pseudomonas aeruginosa0.81.5

These findings highlight the compound's potential as an antibacterial agent .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Breast Cancer Treatment : A clinical trial investigated the efficacy of this compound in patients with metastatic breast cancer, showing promising results in reducing tumor size and improving patient quality of life.
  • Chronic Inflammatory Diseases : Another study focused on its application in rheumatoid arthritis, where it was found to significantly reduce markers of inflammation in treated patients compared to controls.

Q & A

Q. What strategies validate its role as a fluorescent probe for DNA interactions?

  • Methodological Answer :
  • Fluorescence Quenching Assays : Measure changes in quantum yield upon DNA binding .
  • Competitive Binding Studies : Compare with established probes (e.g., ethidium bromide) using spectrophotometric titrations .

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